molecular formula C30H22O10 B1198549 Chamaejasmine CAS No. 69618-96-8

Chamaejasmine

Cat. No. B1198549
CAS RN: 69618-96-8
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-HHGOQMMWSA-N
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Description

Synthesis Analysis

The first chemical synthesis of dl-chamaejasmine, a 3,3'-biflavanone, was achieved through a biomimetic approach involving metallic lanthanum-mediated reductive dimerization, followed by global demethylation. This synthesis is significant for its simplicity and efficiency, offering a new pathway to these compounds (Li & Ma, 2005).

Molecular Structure Analysis

This compound's molecular structure is defined by its classification as a biflavanone, with two flavonoid units linked together. This configuration is responsible for its biological activities and presents a unique challenge in its synthesis. Stereostructures of biflavanones like this compound have been elucidated using spectral and chemical evidence, highlighting the compound's complex nature (Niwa et al., 1986).

Scientific Research Applications

  • Apoptosis Induction in Cancer Cells : Chamaejasmine has shown potent antitumor effects in various cancer cell lines, including cervical cancer (HeLa cells), by inducing apoptosis through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway (Qian & Li, 2017). Similarly, it was found to inhibit cell proliferation in the human breast cancer cell line (MDA-MB-231), correlating with G2/M phase arrest and apoptosis (Zhang, Yu, Dong, Cai, & Bai, 2013).

  • Effect on Tubulin Protein : this compound displayed notable anticancer activity against prostate cancer cells (PC-3) by influencing β-tubulin expression, suggesting its role in β-tubulin depolymerization inhibition, making it a potential source for anticancer leads (Fang, Liu, & Nie, 2011).

  • Inactivation of Akt in Larynx Carcinoma Cells : It was observed that this compound inactivated Akt, leading to apoptosis in human larynx carcinoma cells (HEp-2), and showed significant inhibition of Akt phosphorylation (Wang, Zhao, Liu, Tian, & Jin, 2011).

  • Treatment of Atopic Dermatitis : In a study involving SKH-1 hairless mice, this compound showed potential as a therapeutic agent for atopic diseases by attenuating the clinical symptoms of atopic dermatitis (Kim, Park, Jegal, Choi, Lee, Hang, Kim, & Yang, 2019).

  • ROS-Mediated Mitochondrial Pathway in Lung Adenocarcinoma : this compound induced apoptosis in human lung adenocarcinoma A549 cells via a ROS-mediated mitochondria-dependent pathway (Yu, Zhang, Cai, Qu, Hu, Dong, Guan, & Xu, 2011).

  • Induction of Apoptosis in Osteosarcoma Cells : this compound exhibited anti-proliferative effects on human osteosarcoma cells through the induction of apoptosis via the p53 pathway (Yang, Wang, & Ren, 2015).

  • Cellular Apoptosis and Autophagy : Another study on osteosarcoma (MG-63 cells) highlighted this compound's role in promoting apoptosis and autophagy by activating AMPK/mTOR signaling pathways with involvement of ROS (Yang, Zhang, Wu, Ma, Li, Wang, & Yang, 2018).

  • Insecticidal and Antiviral Activities : this compound has also been reported to have insecticidal activity against Aphis craccivora and Culex pipiens pallens, and its potential in traditional medicine extends to anti-virus and anti-fungus activities (Tang & Hou, 2008).

Mechanism of Action

Target of Action

Chamaejasmine, a natural compound extracted from Stellera chamaejasme L., has been found to primarily target β-tubulin and Akt in cancer cells. β-tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in cell division . Akt, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound interacts with its targets leading to significant changes in cellular processes. This leads to cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound inactivates Akt, resulting in the inhibition of its kinase activity and reduced phosphorylation of proapoptotic proteins BAD and glycogen synthase kinase-3 .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the AMPK pathway and inhibits the mTOR pathway, leading to the induction of autophagy and the production of reactive oxygen species (ROS) in osteosarcoma MG-63 cells . In breast cancer cells, it induces the expression of p21 and p27, blocking the cell cycle in the G2/M phase . Moreover, it inhibits the nuclear translocation and phosphorylation of NF-κB, a key regulator of immune responses and inflammation .

Pharmacokinetics

It is known that this compound exhibits notable anticancer activity against various cancer cell lines

Result of Action

This compound’s interaction with its targets leads to a series of molecular and cellular effects. It inhibits cell proliferation, induces G2/M phase arrest, and triggers apoptosis in various cancer cells . It also disrupts microtubule dynamics by inhibiting tubulin polymerization , and inactivates Akt, leading to reduced phosphorylation of proapoptotic proteins .

Action Environment

Environmental factors can influence the action of this compound. For instance, the soil microbial community in the rhizosphere of Stellera chamaejasme L., from which this compound is extracted, can be affected by allelochemicals, soil physicochemical properties, and enzyme activities . .

properties

IUPAC Name

(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBLQALVMHBKH-HHGOQMMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219886
Record name (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69618-96-8
Record name Chamaejasmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69618-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chamaejasmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is chamaejasmine and where is it found?

A: this compound is a naturally occurring biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family. [] It was first isolated and structurally characterized in 1979. [] This plant is traditionally used in Chinese medicine for various ailments, including cancer. []

Q2: What is the molecular structure of this compound?

A: this compound is a 3,3'-biflavanone, meaning it consists of two flavanone units connected at the 3-position of each unit. [, ]

Q3: What are the reported anti-cancer mechanisms of this compound?

A3: this compound exhibits its anti-cancer activity through various mechanisms, including:

    Q4: How does this compound affect the AMPK/mTOR signaling pathway?

    A: this compound activates AMPK, a sensor of cellular energy status, while simultaneously inhibiting mTOR, a downstream target of AMPK. [] This dual action on the AMPK/mTOR pathway promotes autophagy, a catabolic process essential for cell survival under stress conditions. []

    Q5: Does this compound induce reactive oxygen species (ROS) generation?

    A: Yes, studies indicate that this compound administration leads to ROS generation in MG-63 osteosarcoma cells. [] ROS are highly reactive molecules that can trigger cell death pathways, suggesting their involvement in this compound-induced apoptosis and autophagy. []

    Q6: What is the role of the NF-κB pathway in this compound’s anti-cancer activity?

    A: this compound treatment inhibits the nuclear translocation of NF-κB in MDA-MB-231 breast cancer cells. [] This inhibition is significant as NF-κB is a transcription factor involved in inflammation, cell survival, and proliferation, often dysregulated in cancer. []

    Q7: How does this compound interact with tubulin?

    A: In silico studies suggest that this compound interacts with the active site of β-tubulin through strong hydrophobic interactions. [] This binding might interfere with the assembly of microtubules, essential components of the cell cytoskeleton, and disrupt cell division. []

    Q8: What is the significance of this compound’s effect on VEGFR2?

    A: this compound’s ability to downregulate VEGFR2 through autophagy is crucial for its anti-angiogenic effects. [] By reducing VEGFR2 levels, this compound disrupts the VEGF signaling pathway, which plays a central role in promoting the formation of new blood vessels, a process essential for tumor growth and metastasis. []

    Q9: Has the pharmacokinetics of this compound been studied?

    A: Yes, a study has been conducted to evaluate the pharmacokinetics of five flavonoids from Stellera chamaejasme L., including this compound, in rats after oral administration of the plant’s ethyl acetate extract. [] The study employed a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantification in rat plasma. []

    Q10: Are there any analytical methods available for the detection and quantification of this compound?

    A: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and mass spectrometry (MS) is commonly used to identify and quantify this compound in plant extracts and biological samples. [, , ]

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